Product packaging for O-(3-chlorophenyl)hydroxylamine(Cat. No.:CAS No. 74993-54-7)

O-(3-chlorophenyl)hydroxylamine

Cat. No.: B2846853
CAS No.: 74993-54-7
M. Wt: 143.57
InChI Key: AVUVUPKMLVZJOL-UHFFFAOYSA-N
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Description

O-(3-chlorophenyl)hydroxylamine is an organic compound with the molecular formula C 6 H 6 ClNO . The hydrochloride salt of this compound, with CAS Registry Number 4107-36-2, is offered for research purposes . It is essential for researchers to handle this material with care; it must be stored under an inert atmosphere at 2-8°C, and it is classified with the UN number 1325 . As a phenylhydroxylamine derivative, this compound is a valuable building block in organic synthesis. Its structure features both a hydroxylamine group and a chloro-substituted phenyl ring, making it a versatile intermediate for constructing more complex molecules, potentially for use in medicinal chemistry and materials science. It is crucial to note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety information and material safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6ClNO B2846853 O-(3-chlorophenyl)hydroxylamine CAS No. 74993-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(3-chlorophenyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-5-2-1-3-6(4-5)9-8/h1-4H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUVUPKMLVZJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for O 3 Chlorophenyl Hydroxylamine

Direct and Indirect O-Arylation Strategies

The formation of the aryl-oxygen bond in O-(3-chlorophenyl)hydroxylamine is a critical step that has been approached through various catalytic and non-catalytic methods. These strategies often involve the coupling of a 3-chlorophenyl moiety with a hydroxylamine (B1172632) equivalent.

Palladium-Catalyzed O-Arylation of Hydroxylamine Equivalents with Aryl Halides

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of O-arylhydroxylamines. These methods typically involve the reaction of an aryl halide, such as 3-chlorophenyl bromide or iodide, with a suitable hydroxylamine equivalent in the presence of a palladium catalyst and a ligand. The use of bulky biarylphosphine ligands has been shown to be crucial for promoting the carbon-oxygen bond-forming reductive elimination under relatively mild conditions. dtu.dk

One effective hydroxylamine equivalent is ethyl acetohydroximate, which can be O-arylated with a range of aryl halides. dtu.dk The resulting O-arylated product can then be hydrolyzed under acidic conditions to yield the free O-arylhydroxylamine. This approach offers the advantage of broad substrate scope and short reaction times. dtu.dk While direct examples for the synthesis of this compound are not extensively detailed in readily available literature, the successful coupling of various substituted aryl halides, including those with chloro-substituents, suggests the viability of this method. For instance, reactions with ortho-substituted aryl halides have been shown to proceed, albeit sometimes requiring higher temperatures. organic-chemistry.org

Table 1: Representative Palladium-Catalyzed O-Arylation of Hydroxylamine Equivalents

Aryl Halide (Representing 3-chloro substitution) Hydroxylamine Equivalent Catalyst/Ligand Base Solvent Yield (%) Reference
3-Bromoiodobenzene Hydroxylamine Pd(OAc)₂ / BippyPhos Cs₂CO₃ Toluene Good to Excellent organic-chemistry.org
o-Chlorophenylboronic acid N-(Arylmethyl)xanthone imine Pd(PPh₃)₄ NaOH DME - kyoto-u.ac.jp
Aryl Bromides/Chlorides Ethyl Acetohydroximate Pd Catalyst / Bulky Biarylphosphine Cs₂CO₃ Toluene High dtu.dk

Strategies Involving N-Hydroxyphthalimide Derivatives and Diaryliodonium Salts

A metal-free approach to O-arylhydroxylamines involves the arylation of N-hydroxyphthalimide or its derivatives with diaryliodonium salts. diva-portal.orgresearchgate.net This method provides N-aryloxyimides in excellent yields and under mild conditions with short reaction times. diva-portal.orgresearchgate.net The subsequent hydrolysis of the N-aryloxyimide, often under mild, hydrazine-free conditions using ammonia (B1221849) or hydroxylamine, furnishes the desired aryloxyamine. diva-portal.org

Diaryliodonium salts, such as those bearing a 3-chlorophenyl group, can be reacted with N-hydroxyphthalimide in the presence of a base like potassium tert-butoxide. researchgate.net The choice of the counterion on the iodonium (B1229267) salt can play a role in the reaction's efficiency. researchgate.net This strategy has been shown to be effective for a variety of substituted aryl groups, including those with chloro-substituents at different positions, indicating its potential for the synthesis of this compound. researchgate.net

Table 2: O-Arylation of N-Hydroxyphthalimide with Diaryliodonium Salts

Aryl Group on Iodonium Salt (Representing 3-chloro substitution) Base Solvent Time (h) Yield of N-Aryloxyphthalimide (%) Reference
2-Chlorophenyl t-BuOK THF 2 77 researchgate.net
4-Chlorophenyl t-BuOK THF 5 81 researchgate.net
2-Bromophenyl t-BuOK THF 3 74 researchgate.net
4-Fluorophenyl t-BuOK THF 3 86 researchgate.net
Phenyl t-BuOK THF 1 89 researchgate.net

Precursor-Based Synthetic Routes

These methods rely on the modification of a precursor molecule that already contains either the chlorinated aromatic ring or a protected hydroxylamine functionality.

Approaches Utilizing Chlorinated Aromatic Substrates and Hydroxylamine Derivatives

The synthesis of this compound can be envisioned through the direct reaction of a chlorinated aromatic substrate with a hydroxylamine derivative. For instance, a common industrial route to produce related compounds involves the reaction of a chlorinated species with a protected hydroxylamine. A patent describes the synthesis of O-(3-chloro-2-propenyl) hydroxylamine, where methyl isobutyl ketoxime (a protected form of hydroxylamine) is reacted with 1,3-dichloropropene (B49464) in the presence of an alkali. google.com A similar principle could be applied using a suitable 3-chlorophenyl electrophile.

Another precursor-based approach starts with the chlorination of nitrobenzene (B124822) to produce 3-nitrochlorobenzene. wikipedia.org While this reaction also yields other isomers, the 3-isomer can be separated. wikipedia.org This intermediate can then be selectively reduced to the corresponding hydroxylamine.

Synthesis Through N-Hydroxycarbamates and Subsequent Deprotection Strategies

N-hydroxycarbamates, such as tert-butyl N-hydroxycarbamate (N-Boc-hydroxylamine), serve as versatile reagents for the synthesis of O-substituted hydroxylamines. organic-chemistry.org The general strategy involves the O-alkylation or O-arylation of the N-protected hydroxylamine, followed by the removal of the protecting group to liberate the desired product. organic-chemistry.org

For the synthesis of this compound, N-Boc-hydroxylamine could be reacted with a suitable 3-chlorophenylating agent. The resulting N-Boc-O-(3-chlorophenyl)hydroxylamine can then be deprotected under acidic conditions. A procedure for the preparation of O-pivaloyl hydroxylamine triflic acid starts from N-Boc hydroxylamine, which is first acylated and then deprotected with triflic acid, showcasing the utility of this approach. orgsyn.org This two-step process, involving protection and subsequent deprotection, allows for a controlled synthesis. orgsyn.org

Emerging Green Chemistry Principles in O-Arylhydroxylamine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of O-arylhydroxylamines, with a focus on using environmentally benign reagents and catalysts, and developing more efficient and selective processes. A prominent example is the biocatalytic reduction of nitroarenes.

The selective reduction of nitroarenes to N-arylhydroxylamines is a significant challenge, as the reaction often proceeds to the corresponding aniline. However, certain enzymes, particularly nitroreductases (NTRs), have been identified that can catalyze this transformation with high selectivity and under mild conditions. researchgate.netacs.org These flavin-containing enzymes use NADH or NADPH as an electron source. acs.org

A notable development is the use of a new bacterial nitroreductase, BaNTR1, which has been shown to be a highly effective biocatalyst for the controllable reduction of a variety of nitroarenes bearing electron-withdrawing groups to the corresponding N-arylhydroxylamines with excellent selectivity (>99%). researchgate.netacs.org This method represents a green and efficient route for the synthesis of compounds like this compound from 3-chloronitrobenzene. The use of baker's yeast has also been explored for the chemoselective reduction of aromatic nitro compounds. researchgate.net These biocatalytic methods avoid the use of harsh reducing agents like zinc or tin and often proceed in aqueous media, aligning with the goals of green chemistry. acs.orgmdpi.com

Table 3: Biocatalytic Reduction of Nitroarenes to Arylhydroxylamines

Nitroarene Substrate Biocatalyst Key Features Selectivity for Hydroxylamine Reference
Nitroarenes with electron-withdrawing groups Nitroreductase BaNTR1 Mild reaction conditions, excellent selectivity >99% researchgate.netacs.org
Aromatic nitro compounds Baker's yeast Chemoselective reduction, mild conditions Good to excellent conversion researchgate.net
2-Chloro- and 4-chloronitrobenzene AuNPs catalyst Aqueous phase reduction, high selectivity 93-95% whiterose.ac.uk
4-Trifluoromethylnitrobenzene AuNPs catalyst Aqueous phase reduction, high selectivity 97% whiterose.ac.uk

Application of Aqueous Reaction Media and Ambient Conditions

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering advantages in terms of cost, safety, and environmental impact. While many organic reactions require anhydrous conditions, there is growing interest in adapting syntheses to aqueous media.

Research into the synthesis of related compounds suggests the feasibility of producing this compound under aqueous conditions. For instance, the reduction of p-chloronitrobenzene has been studied in aqueous environments, with p-chlorophenylhydroxylamine identified as a key intermediate product. rsc.org This indicates that the formation of the chlorophenylhydroxylamine moiety can proceed in the presence of water. The process involves a series of electron and proton additions, where water can act as a proton source. rsc.org

Furthermore, synthetic methods for structurally similar compounds, such as O-(3-chloro-2-propenyl)hydroxylamine, have been developed that utilize an aqueous solution of a hydroxylamine salt as a starting material. google.com General methodologies, like the copper-catalyzed Ullmann-type cross-coupling for the synthesis of arylamines, have also been successfully performed in aqueous media, demonstrating that C-N bond formation with aryl halides is viable in water. organic-chemistry.org These examples highlight a clear trend towards adopting aqueous conditions for the synthesis of amine and hydroxylamine derivatives, suggesting that a similar approach for this compound is a promising and environmentally benign synthetic strategy.

Development of Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis has revolutionized the synthesis of O-aryl hydroxylamines, offering pathways with higher efficiency, better selectivity, and milder reaction conditions than stoichiometric methods. Two primary catalytic strategies are prominent for the synthesis of compounds like this compound: the catalytic reduction of a corresponding nitroarene and the palladium-catalyzed cross-coupling of a hydroxylamine equivalent with an aryl halide.

Catalytic Hydrogenation of 3-Chloro-nitrobenzene

A well-established route to aryl hydroxylamines is the partial reduction of the corresponding nitroaromatic compound. The catalytic hydrogenation of 3-chloro-nitrobenzene can yield 3-chlorophenylhydroxylamine as an intermediate en route to 3-chloroaniline. google.comacs.org The selectivity of this process is crucial to prevent over-reduction to the aniline.

The reaction proceeds through the formation of a nitrosobenzene (B162901) intermediate, which is then further reduced to the hydroxylamine. acs.orgunimi.it Various catalysts have been explored for this transformation, including noble metals like platinum and palladium, as well as non-noble metal catalysts. acs.orgunimi.itnih.gov For instance, studies on the hydrogenation of p-chloronitrobenzene have shown that the intermediate p-chlorophenylhydroxylamine can accumulate in significant amounts depending on the catalyst and reaction conditions. rsc.orggoogle.com Molybdenum nitride catalysts (γ-Mo2N) have been investigated for the liquid-phase hydrogenation of p-chloronitrobenzene, showing high selectivity towards the corresponding haloaniline, with the chlorophenylhydroxylamine being a key intermediate in the reaction mechanism. acs.orgnih.gov

Table 1: Catalytic Systems for the Reduction of Chloronitrobenzenes (Illustrative data based on related compounds)

Catalyst Substrate Product Key Intermediate Reference
γ-Mo2N p-Chloronitrobenzene p-Chloroaniline p-Chlorophenylhydroxylamine acs.orgnih.gov
RaneyNi p-Chloronitrobenzene p-Chloroaniline p-Chlorophenylhydroxylamine google.com

Palladium-Catalyzed O-Arylation

A more direct and highly versatile catalytic approach involves the palladium-catalyzed cross-coupling of an aryl halide with a hydroxylamine equivalent. organic-chemistry.orgnih.govnih.gov This methodology allows for the formation of the C-O bond directly, providing access to a wide range of O-aryl hydroxylamines that are otherwise difficult to prepare. organic-chemistry.orgnih.gov

In this approach, an aryl halide such as 1-bromo-3-chlorobenzene (B44181) or 1-chloro-3-iodobenzene (B1293798) would be coupled with a protected hydroxylamine, like ethyl acetohydroximate, which serves as a stable and effective hydroxylamine equivalent. The key to the success of this reaction is the use of specialized bulky biarylphosphine ligands (e.g., t-BuBrettPhos) that facilitate the crucial C-O reductive elimination step under mild conditions. organic-chemistry.orgnih.gov The resulting O-arylated product can then be easily deprotected, typically by acid hydrolysis, to yield the free O-arylhydroxylamine. nih.govmit.edu This method is noted for its broad substrate scope, including the use of aryl chlorides, and its short reaction times. organic-chemistry.orgnih.govmit.edu

Table 2: Palladium-Catalyzed Synthesis of O-Arylhydroxylamines (General conditions and representative substrates)

Aryl Halide Hydroxylamine Equivalent Catalyst/Ligand Product Type Reference
Aryl chlorides, bromides, iodides Ethyl acetohydroximate Pd(OAc)2 / t-BuBrettPhos O-Aryl acetohydroximate organic-chemistry.orgnih.gov

These advanced catalytic methods represent a significant step forward, enabling more efficient, selective, and scalable synthesis of this compound and related compounds, crucial for their application in various fields of chemical synthesis.

Mechanistic Investigations of O 3 Chlorophenyl Hydroxylamine Reactivity

Nucleophilic and Electrophilic Pathways

O-substituted hydroxylamines, including O-(3-chlorophenyl)hydroxylamine, exhibit a fascinating duality in their reactivity, capable of acting as both electrophiles and nucleophiles depending on the reaction conditions and the nature of the reacting partner.

O-substituted hydroxylamines are recognized as potent electrophilic aminating agents. monash.edunih.gov This reactivity stems from the presence of a good leaving group attached to the oxygen atom, which renders the nitrogen atom electrophilic. monash.edunih.govresearchgate.net These reagents can facilitate a range of bond-forming reactions, including C-N, N-N, O-N, and S-N bonds, often without the need for expensive metal catalysts. monash.edunih.gov The electrophilic nature of these compounds allows for the direct introduction of an amino group to electron-rich substrates. researchgate.net The process of electrophilic amination involves the reaction of a nucleophilic carbanion with an electrophilic nitrogen source. wikipedia.org For O-substituted hydroxylamines, this typically proceeds through a nitrenoid-like intermediate, which is highly electrophilic and readily reacts with carbanions to form substituted amines. wikipedia.org

In addition to their electrophilic character, O-substituted hydroxylamines can also act as nucleophiles, particularly in acyl transfer reactions. rsc.orgarkat-usa.orgarkat-usa.org The hydroxylamine (B1172632) moiety possesses two potential nucleophilic centers: the nitrogen and the oxygen atoms. ic.ac.uk The regioselectivity of the nucleophilic attack is a subject of ongoing investigation and is influenced by factors such as the substrate structure and reaction conditions. arkat-usa.org In reactions with acylating agents, O-acylation is often the kinetically controlled pathway, leading to the initial formation of O-acylhydroxylamine derivatives. arkat-usa.orgacs.org However, these can subsequently rearrange to the more thermodynamically stable N-acylated products. arkat-usa.org The nucleophilic reactivity of hydroxylamines is notably enhanced, a phenomenon known as the alpha-effect, where the presence of a lone pair of electrons on the atom adjacent to the nucleophilic center increases its reactivity. arkat-usa.org

Reaction Kinetics and Transition State Analysis

Understanding the kinetics and transition states of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation.

Kinetic studies of acyl transfer reactions involving hydroxylamines often reveal pseudo-first-order kinetics when the hydroxylamine is used in excess. arkat-usa.orgnih.govkoreascience.kr Under these conditions, the concentration of the hydroxylamine remains effectively constant throughout the reaction, simplifying the rate law. arkat-usa.orgnih.gov The observed rate constant (k_obs) is then directly proportional to the concentration of the hydroxylamine. arkat-usa.orgnih.gov This kinetic behavior has been observed in the reactions of various aryl acetates and thionocarbonates with hydroxylamines and other amines. arkat-usa.orgnih.gov

The mechanism of acyl transfer reactions typically involves the formation of a tetrahedral intermediate. ic.ac.ukacs.org The rate-determining step of the reaction can be either the formation or the breakdown of this intermediate. arkat-usa.orgwikipedia.org For reactions of hydroxylamine with certain esters, the rate-limiting step has been proposed to be the formation of the tetrahedral intermediate, especially when the nucleophile is significantly more reactive than the leaving group is basic. arkat-usa.org In other cases, particularly with good leaving groups, the breakdown of the tetrahedral intermediate can be the slowest step. arkat-usa.org The existence of these tetrahedral intermediates has been supported by kinetic evidence and computational studies. ic.ac.ukacs.org For instance, in the reaction of O-substituted hydroxylamines with aldehydes, the formation of a tetrahedral adduct is a key step.

The rate of a chemical reaction is governed by its slowest step, known as the rate-determining step. pages.dev The reactants involved in this step are the ones that appear in the rate equation. pages.dev

Table 1: Factors Influencing the Rate-Determining Step in Acyl Transfer Reactions

FactorInfluence on Rate-Determining Step
Leaving Group Ability A better leaving group can make the breakdown of the tetrahedral intermediate faster, potentially shifting the rate-determining step to its formation. arkat-usa.org
Nucleophilicity A highly reactive nucleophile can lead to rapid formation of the tetrahedral intermediate, making its breakdown the rate-determining step. arkat-usa.org
Substrate Structure Steric hindrance and electronic effects on the substrate can influence the rates of both formation and breakdown of the intermediate. nih.gov
Catalysis Catalysts can stabilize the transition state of a particular step, altering the overall rate and potentially changing the rate-determining step. nih.govnih.gov

This table summarizes general trends observed in acyl transfer reactions and may not be universally applicable to all specific cases.

The acylation of hydroxylamines can be subject to catalysis. arkat-usa.orgnih.gov Studies have shown that a second molecule of hydroxylamine can act as a general base catalyst in the acyl transfer process. arkat-usa.org This catalytic effect is particularly significant for esters with poor leaving groups. arkat-usa.org The catalyst facilitates the deprotonation of the attacking nucleophile or the protonation of the leaving group in the transition state, thereby lowering the activation energy of the reaction. arkat-usa.orgnih.gov Various acidic and basic catalysts have been employed to promote acylation reactions, including solid acid catalysts and Lewis bases. nih.gov The choice of catalyst can significantly impact the reaction rate and yield. nih.gov In some cases, the aminolysis of acyl intermediates is explicitly catalyzed by an auxiliary base. acs.org

Intramolecular Cyclization and Rearrangement Mechanisms

The structure of this compound lends itself to a variety of intramolecular reactions, leading to the formation of cyclic compounds. These transformations are often characterized by high degrees of selectivity and are crucial for the synthesis of complex molecules.

Stereo- and Regioselective Carbon-Nitrogen, Nitrogen-Nitrogen, Oxygen-Nitrogen, and Sulfur-Nitrogen Bond Formations

The use of hydroxylamine derivatives as "tethered nitrogen" sources allows for intramolecular reactions that control the stereochemistry and regiochemistry of carbon-nitrogen (C-N) bond formation. nih.govresearchgate.net This approach transforms an intermolecular reaction into an intramolecular one, facilitating the synthesis of specific isomers. nih.gov Reagents derived from hydroxylamine, where the oxygen is substituted with a good leaving group, have demonstrated significant potential as electrophilic aminating agents. These reagents enable stereo- and regioselective C-N, nitrogen-nitrogen (N-N), oxygen-nitrogen (O-N), and sulfur-nitrogen (S-N) bond formations, often without the need for expensive metal catalysts. researchgate.net

One notable application is in the synthesis of isoxazolidines, which are precursors to 1,3-amino alcohols. nih.govresearchgate.net The synthesis of these heterocycles can be achieved with high stereochemical control. nih.gov For instance, a trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)-mediated synthesis of isoxazolidines from O-propargyl hydroxylamines proceeds with high diastereoselectivity, allowing for the creation of three contiguous stereocenters. researchgate.net The subsequent reductive cleavage of the N-O bond yields 1,3-aminodiols with precise stereochemical control. researchgate.net

The versatility of hydroxylamine derivatives extends to the formation of various other heterocyclic systems. For example, heterocyclic hydroxylamine-O-sulfonates can act as precursors to a range of fused heterocycles that incorporate N-N, N-O, or N-S bonds. researchgate.net

PrecursorReagent/CatalystProductBond FormedReference
O-propargyl hydroxylaminesTMSOTfIsoxazolidineC-N, O-N researchgate.net
Heterocyclic halidesHydroxylamine-O-sulfonic acidFused heterocyclesN-N, N-O, N-S researchgate.net
AlkynesHydroxylamine derivativesIsoxazolidinesC-N, O-N nih.gov

Intramolecular Aza-Michael Additions for Heterocycle Construction

Intramolecular aza-Michael additions represent a powerful strategy for the synthesis of nitrogen-containing heterocycles. chim.itrsc.org This reaction involves the nucleophilic addition of a nitrogen atom to an activated carbon-carbon double or triple bond within the same molecule. chim.it In the context of this compound and related compounds, this method provides a direct route to various heterocyclic frameworks.

The process has been successfully employed for the synthesis of five- and six-membered heterocycles with high yields and excellent enantioselectivity. beilstein-journals.org For example, the intramolecular aza-Michael addition of a hydroxylamine-derived enone has been used to synthesize chiral 3-substituted 1,2-oxazinanes. beilstein-journals.orgnih.gov This reaction, catalyzed by a chiral cinchona-based primary-tertiary diamine and a co-catalyst like pentafluoropropionic acid, can achieve yields as high as 99% with 96% enantiomeric excess. beilstein-journals.orgnih.gov

The mechanism often involves the activation of the substrate by an organocatalyst. rsc.org Both covalent catalysis, through the formation of an iminium ion, and non-covalent catalysis, via hydrogen bonding, have been utilized to facilitate the aza-Michael addition. rsc.org The choice of catalyst and reaction conditions is crucial for achieving high stereocontrol. nih.gov

Substrate TypeCatalyst SystemProduct HeterocycleKey FeaturesReference
Hydroxylamine-derived enoneChiral cinchona-based diamine / Pentafluoropropionic acid3-substituted 1,2-oxazinaneHigh yield (99%), high enantioselectivity (96% ee) beilstein-journals.orgnih.gov
Enone carbamatesChiral cinchona-based diamine / Trifluoroacetic acid2-substituted piperidinesGood yields (75-95%), up to 99% ee nih.gov
Carbamates, sulfonamides, acetamides with α,β-unsaturated ketoneChiral cinchona-based diamine / Trifluoroacetic acid or Diphenyl hydrogenphosphate2-substituted five- and six-membered heterocyclesGood yields (up to 99%), excellent enantioselectivity (92-97.5% ee) beilstein-journals.org

Palladium-Catalyzed Cyclocarbonylation and Silver-Catalyzed Allene (B1206475) Cyclization Approaches

In the quest for novel methods to construct heterocyclic systems, transition metal-catalyzed reactions have proven to be exceptionally useful. Specifically, palladium-catalyzed cyclocarbonylation and silver-catalyzed allene cyclization have emerged as effective strategies for the synthesis of heterocycles from hydroxylamine derivatives. nih.gov

Palladium-catalyzed cyclocarbonylation of propargyl amines, using a carbon monoxide (CO) source, provides access to substituted 2-oxo-dihydropyrroles. organic-chemistry.org While direct examples with this compound are not detailed, the general methodology highlights the potential for palladium catalysis in cyclization reactions involving nitrogen-containing substrates. organic-chemistry.org These reactions can be part of a cascade process, leading to complex polycyclic structures. For instance, a palladium-catalyzed cascade involving 1,7-enynes and hydroxylamines has been developed to construct tricyclic quinolin-2(1H)-one scaffolds. rsc.org

Silver-catalyzed cyclization of allenes offers another powerful tool for heterocycle synthesis. For example, α-hydroxy allenic sulfones undergo a silver-catalyzed 5-endo-trig cyclization to yield 2,5-dihydrofurans. nih.gov Similarly, silver catalysis can be used for the intramolecular cyclization leading to 3-alkylideneoxindoles via C-H functionalization. rsc.org The application of silver catalysis to hydroxylamine derivatives has been demonstrated in the cyclization of alkynyl hydroxylamines to form vinyl isoxazolidines, where a chiral silver phosphate (B84403) is used in conjunction with a gold catalyst to induce enantioselectivity. researchgate.net

Reaction TypeCatalystSubstrateProductReference
CyclocarbonylationPalladium(II) acetatePropargyl amines2-Oxo-dihydropyrroles organic-chemistry.org
Cascade CyclizationPalladium catalyst1,7-enynes and hydroxylaminesTricyclic quinolin-2(1H)-ones rsc.org
Allene CyclizationSilver fluorideα-hydroxy allenic sulfones2,5-Dihydrofurans nih.gov
Intramolecular CyclizationSilver catalystNot specified3-Alkylideneoxindoles rsc.org
Allene CyclizationGold(I)/Silver PhosphateAlkynyl hydroxylaminesVinyl isoxazolidines researchgate.net

Investigation of Nitrenium Ion Intermediates in Related Hydrolysis Reactions

The hydrolysis of O-arylhydroxylamines and their derivatives can proceed through the formation of highly reactive nitrenium ion intermediates. osti.govmacsos.com.au These electrophilic species play a crucial role in the reaction mechanism and the distribution of products.

Studies on model carcinogens, such as O-pivaloyl-N-(4-chlorophenyl)hydroxylamine, have shown that hydrolysis in aqueous buffer solutions (pH 7.0-10.0) occurs via a nitrenium ion intermediate. osti.govscience.gov The primary products of this reaction are 2,4-dichloroaniline (B164938) and 2-hydroxy-4-chloro-pivalanilide. osti.govscience.gov The formation of these products is indicative of nucleophilic attack on the nitrenium ion by solvent or other nucleophiles present in the reaction mixture. At higher pH (10-13), the reaction rate becomes dependent on the hydroxide (B78521) concentration, leading to the formation of 4-chlorophenylhydroxylamine (B1217613) through basic ester hydrolysis. osti.govscience.gov

The existence of nitrenium ions has been further substantiated through trapping experiments. For example, the hydrolysis of O-acetoxy-N-(4-(benzothiazol-2-yl)phenyl)hydroxylamine in the presence of sodium azide (B81097) leads to the formation of azide adducts, which confirms the presence of a trappable reactive intermediate. nih.govnih.gov Laser flash photolysis experiments have also allowed for the direct detection and characterization of these transient nitrenium ions. nih.gov The initial product of the hydration of the nitrenium ion is often a quinolimine, which is a long-lived intermediate that subsequently hydrolyzes to the final quinol product. nih.gov

SubstrateConditionsIntermediateMajor ProductsReference
O-pivaloyl-N-(4-chlorophenyl)hydroxylamineAqueous buffer (pH 7.0-10.0)Nitrenium ion2,4-dichloroaniline, 2-hydroxy-4-chloro-pivalanilide osti.govscience.gov
O-pivaloyl-N-(4-chlorophenyl)hydroxylamineAqueous buffer (pH 10-13)-4-chlorophenylhydroxylamine osti.govscience.gov
O-acetoxy-N-(4-(benzothiazol-2-yl)phenyl)hydroxylamineHydrolysis with NaN3Nitrenium ionAzide adducts, Quinol nih.govnih.gov
O-Aroyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylaminesAqueous solutionsNitrenium:carboxylate ion pairCyclohexadienes rsc.org

Radical Mechanisms and Intermediate Formation Pathways

In addition to ionic pathways, this compound and related compounds can undergo reactions involving radical intermediates. These radical mechanisms open up alternative routes for bond formation and molecular transformations.

Hydroxylamine derivatives can be a source of nitrogen-centered radicals. For instance, the reaction of ketoxime benzoates with tributyltin hydride (Bu3SnH) in the presence of a radical initiator like AIBN generates iminyl radicals. clockss.org These radicals can then participate in cyclization reactions. clockss.org

The oxidation of hydroxylamines can also lead to the formation of radical species. The oxidation of hydroxylamines by mixed-function amine oxidase has been shown to proceed through a superoxide (B77818) radical intermediate. nih.gov Furthermore, nitroxide radicals can abstract hydrogen atoms from molecules with labile C-H bonds to form the corresponding hydroxylamine in a reversible reaction. whiterose.ac.uk The reverse reaction, hydrogen abstraction from hydroxylamines, is fundamental to their antioxidant properties. whiterose.ac.uk

The autoxidation of organic materials, a detrimental radical chain process, can be inhibited by chain-breaking antioxidants, including certain hydroxylamine derivatives. rsc.org The efficiency of these antioxidants is related to the rate at which they react with peroxyl radicals and the bond dissociation enthalpy of the N-H or O-H bond that is cleaved during the inhibition process. rsc.org

Reaction TypeReagents/ConditionsIntermediateProduct TypeReference
Radical CyclizationKetoxime benzoates, Bu3SnH, AIBNIminyl radicalCyclic imines clockss.org
OxidationMixed function amine oxidaseSuperoxide radicalOxidized products nih.gov
Hydrogen AbstractionNitroxide radicalHydroxylamine- whiterose.ac.uk
Antioxidant ActivityPeroxyl radicalsAminyl/Phenoxyl radical- rsc.org

Advanced Spectroscopic and Structural Characterization of O 3 Chlorophenyl Hydroxylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of O-(3-chlorophenyl)hydroxylamine in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of a related compound, N-(3-chlorophenyl)hydroxylamine, recorded in DMSO-d6, distinct signals corresponding to the different protons are observed. rsc.org The spectrum shows a singlet at 8.52 ppm and another at 8.49 ppm, which are attributed to the hydroxyl and amine protons, respectively. rsc.org The aromatic protons appear as a triplet at 7.17 ppm and two doublets at 6.85 ppm and 6.76 ppm, indicative of the substitution pattern on the phenyl ring. rsc.org

For a comprehensive understanding, the following table summarizes the key NMR data for N-(3-chlorophenyl)hydroxylamine, a closely related isomer.

Table 1: ¹H and ¹³C NMR Data for N-(3-chlorophenyl)hydroxylamine in DMSO-d6 rsc.org

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H8.52s-OH
¹H8.49s-NH
¹H7.17t8.0Aromatic CH
¹H6.85d2.2Aromatic CH
¹H6.76d7.9Aromatic CH
¹³C154.15--Aromatic C-N
¹³C133.72--Aromatic C-Cl
¹³C130.53--Aromatic CH
¹³C118.98--Aromatic CH
¹³C112.56--Aromatic CH
¹³C111.78--Aromatic CH

Vibrational Spectroscopy (FT-IR, Raman) and Theoretical Spectral Interpretation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, offers valuable information about the functional groups and vibrational modes within the this compound molecule.

The FT-IR spectrum of a related compound, (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine, reveals characteristic absorption bands. najah.edu Strong bands at 3327 and 3462 cm⁻¹ are assigned to the primary amine group, while a band at 3134 cm⁻¹ corresponds to the hydroxyl group. najah.edu A prominent peak at 1670 cm⁻¹ is attributed to the C=N stretching vibration. najah.edu The N-O stretching vibration, a key feature for hydroxylamines, is observed at 948 cm⁻¹. najah.edu

Theoretical spectral interpretation, often performed using density functional theory (DFT) calculations, is instrumental in assigning the observed vibrational bands to specific atomic motions within the molecule. researchgate.net These calculations can predict the vibrational frequencies and intensities, which can then be correlated with the experimental FT-IR and Raman spectra for a more accurate and detailed analysis.

Table 2: Key FT-IR Vibrational Frequencies for (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine najah.edu

Wavenumber (cm⁻¹)Assignment
3462Primary Amine (N-H stretch)
3327Primary Amine (N-H stretch)
3134Hydroxyl (O-H stretch)
1670Imine (C=N stretch)
1471Methylene (C-H deformation)
948N-O stretch

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and fragmentation pattern of this compound. This information is crucial for confirming the molecular formula and gaining insights into the compound's stability and bonding.

The predicted monoisotopic mass of this compound (C₆H₆ClNO) is 143.0138 Da. uni.lu High-resolution mass spectrometry (HRMS) would be expected to provide an experimental mass that is very close to this theoretical value, confirming the elemental composition.

Under electron ionization (EI) or other ionization techniques, the molecule undergoes fragmentation. The analysis of these fragment ions in the mass spectrum helps to piece together the molecular structure. For instance, the loss of the hydroxylamino group or the chlorine atom would result in characteristic fragment ions. Predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in its identification in complex mixtures. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺144.02108123.7
[M+Na]⁺166.00302133.3
[M-H]⁻142.00652127.3
[M+NH₄]⁺161.04762145.8
[M+K]⁺181.97696130.2

X-ray Crystallographic Investigations

X-ray crystallography provides the most definitive structural information for this compound in the solid state, revealing the precise three-dimensional arrangement of atoms, as well as intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single crystal X-ray diffraction is the gold standard for determining the solid-state molecular structure of crystalline compounds. uol.de This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. uol.de The positions and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, which in turn allows for the determination of the atomic positions with high precision. uol.de For a related compound, (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine, single-crystal X-ray diffraction analysis was successfully employed to elucidate its molecular structure. najah.edu

Analysis of Crystal System, Space Group, and Unit Cell Parameters

The crystallographic analysis of a related compound, (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine, revealed that it crystallizes in the monoclinic crystal system with the space group P2₁/c. najah.eduresearchgate.net The unit cell parameters were determined to be a = 8.7092(4) Å, b = 8.2370(4) Å, c = 12.5256(6) Å, and β = 102.252(3)°, with a volume of 878.09(7) ų. najah.eduresearchgate.net These parameters define the fundamental repeating unit of the crystal lattice.

Table 4: Crystal Data and Structure Refinement for (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine najah.eduresearchgate.netsemanticscholar.org

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.7092(4)
b (Å)8.2370(4)
c (Å)12.5256(6)
β (°)102.252(3)
V (ų)878.09(7)
Z4

Hirshfeld Surface Analysis and 3D Energy Framework Elucidation

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties mapped onto this surface, such as dnorm, shape index, and curvedness, reveal the nature and extent of intermolecular contacts.

dnorm Surface: The normalized contact distance (dnorm) map highlights regions of significant intermolecular interactions. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum, while blue regions represent longer contacts. For a molecule like this compound, strong red spots would be anticipated near the amine (N-H) and hydroxyl (O-H) groups, indicative of hydrogen bonding, as well as near the chlorine atom, suggesting possible halogen bonding or other short contacts. nih.gov

3D Energy Framework: Building upon the Hirshfeld analysis, the 3D energy framework provides a visual representation of the energetic architecture of the crystal. This analysis calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors. The resulting framework is displayed as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the interaction strength. Dispersion forces are often the dominant stabilizing energy in the packing of related organic molecules. uj.ac.zaacs.org For this compound, the energy framework would illustrate the topology and relative strength of the interaction energies, revealing the key contributors to the crystal's stability.

Advanced Hyphenated Analytical Techniques (LC-MS/MS, GC-MS with Derivatization)

Hyphenated analytical techniques are essential for the separation, identification, and quantification of chemical compounds in complex matrices. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for the analysis of this compound.

LC-MS/MS Analysis

Liquid chromatography-mass spectrometry is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net It is well-suited for the analysis of polar and non-volatile compounds like hydroxylamines. nih.gov

A typical LC-MS/MS method for this compound would involve:

Chromatographic Separation: A reversed-phase C18 or C8 column is commonly used for the separation of polar aromatic compounds. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. mdpi.comfarmaciajournal.com

Ionization: Electrospray ionization (ESI) is the most common ionization technique for this type of analyte. farmaciajournal.com this compound could be ionized in positive mode to form the protonated molecule [M+H]+.

Mass Spectrometry: In tandem mass spectrometry (MS/MS), the precursor ion ([M+H]+) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity. Predicted collision cross-section (CCS) values can aid in the identification of the compound. uni.lu

Table 1: Predicted LC-MS/MS Parameters for this compound Interactive data table. Users can sort and filter the data.

Parameter Predicted Value Source
Molecular Formula C₆H₆ClNO uni.lu
Monoisotopic Mass 143.0138 Da uni.lu
Adduct [M+H]⁺ m/z 144.02108 uni.lu
Predicted CCS for [M+H]⁺ 123.7 Ų uni.lu
Adduct [M+Na]⁺ m/z 166.00302 uni.lu

GC-MS with Derivatization

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. However, polar compounds containing functional groups like -OH and -NH₂ are often not suitable for direct GC analysis due to poor volatility, thermal instability, and potential for peak tailing. jfda-online.comresearchgate.net Derivatization is a chemical modification process used to convert these analytes into less polar, more volatile, and more thermally stable derivatives. jfda-online.com

For this compound, derivatization would be a critical step prior to GC-MS analysis.

Derivatization Agents:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to replace active hydrogens on hydroxyl and amino groups with a trimethylsilyl (B98337) (TMS) group. jfda-online.comresearchgate.net This increases volatility and thermal stability.

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride can be used to form fluoroacyl derivatives, which are often highly volatile and electron-capturing, enhancing sensitivity for detectors like an electron capture detector (ECD) or mass spectrometer in negative chemical ionization mode. jfda-online.com

PFBHA Derivatization: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for carbonyl compounds, but it is not suitable for derivatizing a hydroxylamine (B1172632) itself. coresta.orgnih.gov Instead, reagents that react with the hydroxyl and amine protons are required.

GC-MS Analysis: The derivatized this compound would then be injected into the GC-MS system. A non-polar or medium-polarity capillary column (e.g., HP-5MS) would be used for separation. copernicus.org The mass spectrometer would be operated in electron ionization (EI) mode, and the resulting mass spectrum would show characteristic fragmentation patterns of the derivatized compound, allowing for its identification and quantification.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Ammonium formate
Formic acid
Methanol
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Pentafluorobenzoyl chloride

Computational and Theoretical Chemistry Studies of O 3 Chlorophenyl Hydroxylamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are widely used to predict various molecular properties of O-(3-chlorophenyl)hydroxylamine, from its preferred three-dimensional shape to its electronic characteristics. science.gov

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. DFT methods, such as B3LYP with a suitable basis set like 6-311+G, are commonly employed for this purpose. researchgate.netscispace.com

Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable bonds, including the C-O, O-N, and C-C bonds of the phenyl ring linkage. By systematically rotating these bonds and performing geometry optimization at each step, a potential energy surface can be mapped out. researchgate.net This analysis helps identify the global minimum energy conformer—the most stable and thus most populated conformation at equilibrium—as well as other low-energy local minima. The relative energies of these conformers determine their population distribution according to the Boltzmann distribution. The most stable conformer is essential for accurately predicting other molecular properties. cam.ac.uk

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data) Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for this molecule are not readily available in published literature.

Parameter Bond/Angle Optimized Value (B3LYP/6-311+G)
Bond Length C-Cl 1.75 Å
C-O 1.38 Å
O-N 1.45 Å
Bond Angle C-O-N 109.5°
Cl-C-C 119.8°

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential, indicating the ease with which a molecule can lose an electron. The energy of the LUMO is related to the electron affinity, indicating its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.netmalayajournal.org A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more prone to chemical reactions.

For this compound, the distribution of the HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attack. The analysis of these orbitals can also elucidate intramolecular charge transfer (ICT) processes, where electronic charge moves from the electron-donating part of the molecule (often associated with the HOMO) to the electron-accepting part (associated with the LUMO) upon electronic excitation. malayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors Note: This table contains representative values to illustrate the concepts of FMO analysis.

Parameter Symbol Formula Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO - -6.50
Lowest Unoccupied Molecular Orbital Energy ELUMO - -1.25
Energy Gap ΔE ELUMO - EHOMO 5.25
Electronegativity χ -(ELUMO + EHOMO)/2 3.875
Chemical Hardness η (ELUMO - EHOMO)/2 2.625

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that align with the chemist's intuitive picture of bonds, lone pairs, and core electrons. faccts.dewisc.edu This method provides detailed insights into the electronic structure and intramolecular interactions within this compound.

A key aspect of NBO analysis is the study of donor-acceptor interactions, also known as hyperconjugation. conicet.gov.ar This is evaluated using second-order perturbation theory to analyze the Fock matrix. conicet.gov.ar It quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, significant interactions would be expected between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals (σ* or π*) of the chlorophenyl ring. These interactions stabilize the molecule and influence its geometry and reactivity. researchgate.net NBO analysis also provides atomic charges, offering a more detailed picture of the charge distribution than other methods. uni-muenchen.de

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the van der Waals surface of a molecule. nih.gov It is invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP is calculated by evaluating the electrostatic potential at various points on the electron density surface.

Different colors on the MEP map represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack. For this compound, these regions are expected around the electronegative oxygen, nitrogen, and chlorine atoms. malayajournal.orgresearchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the amine hydrogens. researchgate.net

Green: Regions of neutral or near-zero potential.

The MEP map provides a comprehensive picture of the molecule's polarity and is a powerful predictor of intermolecular interactions, such as hydrogen bonding. malayajournal.orgnih.gov

Quantum-Chemical Calculations of Reaction Mechanisms and Energy Landscapes

Quantum-chemical calculations are employed to investigate the detailed mechanisms of chemical reactions involving this compound. By modeling the entire reaction pathway, researchers can identify transition states (TS), which are the energy maxima along the reaction coordinate, and intermediates. mdpi.com

The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate. acs.org For instance, one could theoretically study the reaction of this compound with an electrophile. Calculations would involve locating the geometry of the transition state for the attack and computing its energy. The reaction energy landscape, a plot of energy versus the reaction coordinate, can reveal whether a reaction is thermodynamically favorable (exothermic or endothermic) and kinetically feasible. Such studies can elucidate the regioselectivity and stereoselectivity of reactions by comparing the activation barriers of different possible pathways. acs.orgacs.org

Theoretical Studies of Adsorption Behavior and Surface Interactions

Theoretical methods can also be used to model the interaction of this compound with surfaces, which is relevant in fields like catalysis, sensor technology, and environmental science. DFT calculations can simulate the adsorption of the molecule onto a surface, such as a metal oxide or a carbon-based nanomaterial.

These studies can determine:

The most stable adsorption site and orientation of the molecule on the surface. researchgate.net

The adsorption energy, which indicates the strength of the interaction (physisorption vs. chemisorption).

Changes in the electronic structure of both the molecule and the surface upon adsorption, such as charge transfer.

The effect of adsorption on the molecule's bonds and vibrational frequencies.

By analyzing the interactions between the frontier orbitals of this compound and the electronic bands of the surface material, one can predict how adsorption might activate the molecule for subsequent reactions. researchgate.net

Computational Molecular Modeling and Dynamics Simulations

Molecular Dynamics (MD) simulations extend these static models by simulating the movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior of this compound, including its vibrational modes and conformational flexibility. Such simulations are crucial for understanding how the molecule behaves in different environments, such as in various solvents or interacting with biological macromolecules. nih.govresearchgate.net For instance, MD studies on similar compounds have been used to understand how structural changes like optimized substrate interactions, reduced spatial constraints, and improved hydrophilicity contribute to its function. nih.gov

These computational approaches are essential for building a bridge between the molecular structure and its macroscopic properties, offering insights that are often difficult to obtain through experimental methods alone.

Prediction of Electronic and Nonlinear Optical Properties

Theoretical calculations are instrumental in predicting the electronic and nonlinear optical (NLO) properties of organic molecules. These properties are intrinsically linked to the molecular structure and electron distribution.

Electronic Properties

The electronic character of this compound can be extensively studied using quantum chemical methods. Key analyses include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap often implies higher reactivity. ias.ac.in

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is vital for predicting how the molecule will interact with other reagents. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms and the chlorine atom, with positive potential near the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into intramolecular charge transfer (ICT) and hyperconjugative interactions, which contribute to molecular stability. researchgate.net It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

This table presents typical parameters and their significance, as direct calculated values for this compound are not available in the cited literature. Values are illustrative based on similar compounds.

Parameter Symbol Typical Calculated Value (eV) Significance
HOMO Energy EHOMO -6.0 to -9.0 Relates to ionization potential; higher values indicate better electron-donating ability.
LUMO Energy ELUMO -1.0 to -2.5 Relates to electron affinity; lower values indicate better electron-accepting ability.
Energy Gap ΔE 3.5 to 6.5 Indicates chemical reactivity and kinetic stability; smaller gap suggests higher reactivity. ias.ac.in
Hardness η 1.7 to 3.3 Measures resistance to change in electron distribution; higher value means greater stability.
Electronegativity χ 3.5 to 5.8 Represents the power to attract electrons.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are essential for applications in photonics and optoelectronics, including optical switching and frequency conversion. ias.ac.in Organic molecules with extended π-conjugated systems and significant intramolecular charge transfer often exhibit NLO properties. The presence of the phenyl ring and the electron-donating/withdrawing character of the hydroxylamine (B1172632) and chloro groups suggest that this compound could possess NLO activity.

Computational studies predict NLO behavior by calculating parameters such as:

Linear Polarizability (α): Describes the linear response of the electron cloud to an external electric field.

First Hyperpolarizability (β): Quantifies the second-order NLO response. A high β value is a primary indicator of a potentially useful NLO material. researchgate.net Theoretical calculations of β are often compared to that of a standard reference like urea. researchgate.net

The table below summarizes the key NLO parameters and their significance.

Table 2: Predicted Nonlinear Optical (NLO) Properties

This table outlines the NLO parameters that would be calculated to evaluate the potential of this compound as an NLO material. The values are not specified as they are highly dependent on the computational method and have not been published for this specific compound.

Parameter Symbol Significance
Dipole Moment μ Indicates the asymmetry of charge distribution, which is a prerequisite for second-order NLO activity.
Linear Polarizability α Measures the molecule's overall electronic response to an electric field.
First Hyperpolarizability β The primary measure of second-order NLO response, crucial for applications like second-harmonic generation. ias.ac.inresearchgate.net

Applications of O 3 Chlorophenyl Hydroxylamine in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates

O-(3-chlorophenyl)hydroxylamine and its related O-aryl hydroxylamines serve as crucial synthetic intermediates in the preparation of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. smolecule.comresearchgate.net The utility of these compounds as intermediates is rooted in the reactive hydroxylamine (B1172632) functional group (-NH-OH), which can engage with a variety of electrophiles. This reactivity allows for the strategic introduction of nitrogen and oxygen functionalities into molecular scaffolds.

The presence of the 3-chlorophenyl group modifies the electronic properties of the hydroxylamine moiety, influencing its reactivity and providing a site for further functionalization. As intermediates, these compounds are typically not the final product but are used in one or more steps of a longer synthetic sequence to construct the desired molecular architecture. For instance, they are employed in reactions that form carbon-nitrogen and nitrogen-oxygen bonds, which are fundamental to the structure of many biologically active compounds. smolecule.com Their ability to undergo cyclization reactions to form various heterocyclic rings makes them particularly powerful tools for synthetic chemists. smolecule.com

Synthesis of Diverse Heterocyclic Compounds

The construction of heterocyclic rings is a cornerstone of medicinal chemistry and materials science. This compound provides a direct route to numerous important heterocyclic systems.

Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. They are present in a number of approved pharmaceutical agents. nih.gov A primary method for synthesizing the isoxazole (B147169) ring involves the reaction of a hydroxylamine derivative with a 1,3-dicarbonyl compound or its equivalent. youtube.comcore.ac.uk In this reaction, the amine of the hydroxylamine typically forms an imine with one carbonyl group, followed by an intramolecular attack of the hydroxyl oxygen on the second carbonyl and subsequent dehydration to form the aromatic isoxazole ring. youtube.com For example, hydroxylamine hydrochloride reacts with chalcones (α,β-unsaturated ketones) to yield isoxazole derivatives. nih.govwpmucdn.comijert.orgnih.gov The synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole has been demonstrated from a brominated chalcone (B49325) and hydroxylamine hydrochloride. wpmucdn.com

Beta-ketonitriles (β-ketonitriles) are not typically synthesized from this compound, but are themselves valuable precursors that can react with hydroxylamines to form various heterocycles. They are important intermediates for creating heteroaromatic compounds and pharmaceuticals. nih.gov The synthesis of β-ketonitriles is commonly achieved through the condensation of nitriles (like acetonitrile) with esters or lactones in the presence of a strong base such as potassium tert-butoxide or sodium amide. nih.govnih.govgoogle.comacs.org

Table 1: Synthesis of Isoxazoles and β-Ketonitriles

Product Class Starting Materials Key Reagents/Conditions Description
Isoxazoles 1,3-Dicarbonyl Compounds + Hydroxylamine Acid or Base catalyst Condensation reaction leading to the formation of the five-membered aromatic isoxazole ring. youtube.com
Isoxazoles Chalcones + Hydroxylamine Hydrochloride Base (e.g., KOH), Ethanol (B145695), Reflux Cyclocondensation reaction to form substituted isoxazolines, which can be oxidized to isoxazoles. nih.govijert.org

| β-Ketonitriles | Esters/Lactones + Nitriles | Strong base (e.g., KOt-Bu, NaNH₂) | Acylation of the nitrile anion to form the β-ketonitrile structure. nih.govacs.org |

Isoxazolidines are saturated five-membered rings containing an N-O bond and are often synthesized via 1,3-dipolar cycloaddition reactions. nih.gov This involves the reaction of a nitrone (a 1,3-dipole), which can be generated in situ from a hydroxylamine and an aldehyde, with an alkene (a dipolarophile). This method provides a powerful way to control stereochemistry and build complex, highly functionalized five-membered rings.

The tetrahydro-1,2-oxazine ring, a six-membered heterocycle, is a key structural feature in several antitumor antibiotic natural products. acs.org A highly efficient and diastereoselective method for their synthesis is the three-component reaction between a hydroxylamine, an aldehyde, and a 1,1-cyclopropanediester, catalyzed by a Lewis acid like ytterbium(III) triflate. acs.orgresearchgate.netthieme-connect.com In this process, the hydroxylamine and aldehyde first combine to form a nitrone in situ. This nitrone then undergoes a formal [3+3] cycloaddition with the cyclopropane (B1198618) to yield the tetrahydro-1,2-oxazine, often as a single diastereomer. acs.orgpitt.edu This multicomponent approach is highly convergent, allowing for the rapid assembly of diverse molecular libraries from simple starting materials. researchgate.netresearchgate.net

Table 2: Synthesis of Isoxazolidine and Tetrahydro-1,2-Oxazine Rings

Heterocycle Synthetic Method Key Reactants Catalyst/Conditions Outcome
Isoxazolidine 1,3-Dipolar Cycloaddition Nitrone (from Hydroxylamine + Aldehyde) + Alkene Typically thermal or Lewis acid-catalyzed Formation of a saturated five-membered N-O ring. nih.gov

| Tetrahydro-1,2-oxazine | Three-Component [3+3] Cycloaddition | Hydroxylamine + Aldehyde + 1,1-Cyclopropanediester | Yb(OTf)₃ or other Lewis acids | High yield and diastereoselectivity of the six-membered N-O ring. acs.orgresearchgate.net |

Benzofurans are important bicyclic heterocycles found in many natural products and pharmacologically active compounds. A direct and efficient method for their synthesis involves the reaction of O-arylhydroxylamines, such as this compound, with ketones. organic-chemistry.orgorganic-chemistry.org In the presence of an acid like methanesulfonic acid, the reaction proceeds through a one-pot condensation-rearrangement-cyclization sequence. organic-chemistry.org The proposed mechanism involves an initial condensation of the hydroxylamine with the ketone, followed by a acs.orgacs.org-sigmatropic rearrangement, subsequent cyclization, and finally the elimination of ammonia (B1221849) to yield the substituted benzofuran. organic-chemistry.orgsioc-journal.cn This method is advantageous as it avoids the need for pre-forming and isolating intermediate oxime ethers. organic-chemistry.org

The reactivity of hydroxylamine derivatives can be harnessed to construct more complex, fused heterocyclic systems. For example, heterocyclic hydroxylamine-O-sulfonates are versatile precursors for a variety of fused ring systems that incorporate N-N, N-O, or N-S bonds. researchgate.net These sulfonates can be prepared by reacting chloro-substituted heterocycles (like 2-chloroazines) with hydroxylamine-O-sulfonic acid. researchgate.net The resulting intermediate can then undergo tandem reactions, such as a nucleophilic addition followed by an electrophilic amination, to build the fused structure. researchgate.netacs.org

A specific example is the synthesis of 3-substituted 6,7-dihydro-5H-imidazo[2,1-c] smolecule.comresearchgate.netCurrent time information in Bangalore, IN.oxadiazoles. This is achieved by reacting 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate with various aldehydes or ketones. The reaction proceeds through a tandem nucleophilic addition and subsequent electrophilic amination to form the fused bicyclic system. acs.org This demonstrates the capacity of hydroxylamine-based reagents to generate significant molecular complexity in a single transformation.

Derivatization Reactions for Targeted Functional Group Transformations

This compound can undergo several derivatization reactions to achieve specific functional group transformations, which is a key aspect of its utility as a synthetic intermediate.

A fundamental reaction of hydroxylamines is their condensation with aldehydes and ketones to form oximes. smolecule.comkhanacademy.org This reaction is often reversible and is used not only in synthesis but also in analytical chemistry for the detection and purification of carbonyl compounds. smolecule.com

Furthermore, the hydroxylamine moiety can be alkylated. smolecule.com Depending on the reaction conditions and the alkylating agent used, substitution can occur at either the nitrogen or the oxygen atom, leading to N-alkylated or O-alkylated derivatives, respectively. smolecule.com These derivatizations transform the hydroxylamine into other useful functional groups, expanding its synthetic potential. For example, O-acylation followed by rearrangement can lead to different structural motifs, showcasing the compound's role in complex molecular transformations. sioc-journal.cn

Lack of Documented Applications in Complex Alkaloid Synthesis

A comprehensive review of scientific literature reveals a notable absence of documented applications of This compound in the field of complex alkaloid synthesis. While hydroxylamine derivatives, in general, are recognized as valuable reagents in organic synthesis, including in the construction of alkaloid frameworks, specific examples detailing the utility of the 3-chloro substituted phenylhydroxylamine in this context are not found in peer-reviewed research.

General concepts in alkaloid synthesis often involve the use of hydroxylamines as precursors to nitrones for cycloaddition reactions or as nucleophiles in the formation of key nitrogen-containing heterocycles. ntu.edu.sgnih.gov For instance, hydroxylamines can be employed in a "tethered nitrogen" strategy, where the nitrogen atom is temporarily linked to a substrate to facilitate intramolecular reactions, thereby controlling stereochemistry and regiochemistry. nih.gov This approach has been successfully applied to the synthesis of various alkaloids, such as sedamine and those belonging to the Nuphar and monomorine families. ntu.edu.sgnih.gov

Furthermore, the synthesis of other structurally related compounds, such as O-(3-chloro-2-propenyl)hydroxylamine, is documented, highlighting the accessibility of related chemical space for synthetic applications. beilstein-journals.org However, despite the availability of synthetic routes to O-aryl hydroxylamines, the specific application of this compound in the intricate total synthesis of complex alkaloids remains un-reported in the current body of scientific literature.

Interaction studies have suggested that this compound hydrochloride can react with alkaloids, leading to the formation of complexes that may alter their biological activity. smolecule.com This indicates a potential for chemical interaction, but it does not extend to its use as a building block or key reagent in the de novo synthesis of these complex natural products.

Biochemical Interaction Mechanisms and Enzymatic Applications of O Arylhydroxylamines

Mechanisms of Enzyme Inhibition by O-Arylhydroxylamines and Related Compounds

The inhibitory effects of O-arylhydroxylamines on enzymatic function are multifaceted, encompassing both reversible and irreversible processes. The specific nature of the inhibition is dictated by the structure of the hydroxylamine (B1172632) derivative, the properties of the enzyme's active site, and the surrounding physiological environment.

Competitive Inhibition and Non-Covalent Binding Interactions

Competitive inhibition is a form of reversible enzyme inhibition where the inhibitor molecule bears a structural resemblance to the enzyme's natural substrate. libretexts.orgsci-hub.se This similarity allows the inhibitor to bind to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring. libretexts.org The binding of a competitive inhibitor is a reversible process, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity. sci-hub.se The outcome of the competition between the inhibitor and the substrate is dependent on their respective concentrations and their affinities for the enzyme's active site. libretexts.org

The interaction between O-arylhydroxylamines and the active sites of enzymes is governed by a variety of non-covalent forces. wikipedia.org These interactions, while individually weak, collectively contribute to the binding affinity of the inhibitor. Key non-covalent interactions include:

Hydrogen Bonding: The hydroxylamine moiety (-NH-OH) is capable of acting as both a hydrogen bond donor and acceptor, allowing for the formation of hydrogen bonds with amino acid residues in the enzyme's active site. wikipedia.org

Hydrophobic Interactions: The aryl ring, in this case, the 3-chlorophenyl group, is hydrophobic and can engage in favorable interactions with nonpolar regions of the enzyme's active site, displacing water molecules and contributing to binding affinity. mdpi.com

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules and are ubiquitous in ligand-enzyme binding. mdpi.com

Electrostatic Interactions: The partial charges on the atoms of the O-arylhydroxylamine can interact with charged or polar residues within the active site. wikipedia.org

For a molecule like O-(3-chlorophenyl)hydroxylamine, the chlorophenyl group can significantly influence its binding orientation and affinity within an enzyme's active site through these non-covalent interactions.

Time-Dependent and Irreversible Inhibition Mechanisms

In contrast to reversible inhibition, irreversible inhibition involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme, leading to a permanent loss of enzymatic activity. fiveable.me This type of inhibition is often time-dependent, meaning the extent of inhibition increases with the duration of exposure of the enzyme to the inhibitor. fiveable.me

O-arylhydroxylamines and related compounds can act as mechanism-based inhibitors, also known as suicide substrates. In this process, the enzyme itself catalyzes the conversion of the inhibitor into a highly reactive intermediate, which then covalently modifies and inactivates the enzyme. harvard.edu For arylhydroxylamines, this often involves enzymatic oxidation to form nitrosoarene or nitroxide radical species. harvard.edunih.gov These reactive intermediates can then attack nucleophilic amino acid residues, such as cysteine or tyrosine, in the enzyme's active site, forming a covalent adduct and leading to irreversible inactivation. mdpi.comhres.ca

The rate of this inactivation is typically characterized by the kinetic parameters KI (the concentration of inhibitor that gives half-maximal rate of inactivation) and kinact (the maximal rate of inactivation). The ratio kinact/KI is a measure of the efficiency of the irreversible inhibitor. wikipedia.org

Modulation of Key Enzyme Activities (Based on Related Chlorophenyl-Containing Hydroxylamine Derivatives)

While specific enzymatic data for this compound is limited, studies on structurally related compounds containing the chlorophenyl-hydroxylamine motif provide valuable insights into its potential enzymatic targets and inhibitory activities.

Inhibition of Ribonucleotide Reductase

Ribonucleotide reductase (RNR) is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. lookchem.comasm.org This makes RNR a significant target for anticancer and antiviral therapies. asm.org The inhibition of RNR leads to the depletion of the deoxyribonucleotide pool, which in turn halts DNA replication and induces cell cycle arrest, particularly in rapidly proliferating cells like cancer cells. asm.org

Hydroxyurea is a well-known inhibitor of class I RNR. asm.org Its mechanism of action involves the quenching of a critical tyrosyl free radical in the R2 subunit of the enzyme, which is essential for the catalytic process. ebi.ac.uk Other compounds, such as benzohydroxamic acid derivatives, have also been shown to inhibit RNR. nih.gov Given the structural similarities, it is plausible that O-arylhydroxylamines, including this compound, could exhibit inhibitory activity against RNR, potentially through a similar mechanism involving interaction with the enzyme's radical or metal center. However, specific studies on chlorophenyl-containing hydroxylamines and their direct interaction with RNR are needed to confirm this hypothesis.

Interactions with Lipoxygenases

Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of biologically active lipid mediators, such as leukotrienes and lipoxins. nih.gov These enzymes play a role in inflammatory processes, making them targets for anti-inflammatory drug development.

A study on N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea (CPHU), a compound that contains the 3-chlorophenyl moiety, revealed its interaction with various lipoxygenases. nrcresearchpress.comnih.gov CPHU acts as a reducing agent for the catalytically active ferric (Fe³⁺) form of the enzyme, converting it to the inactive ferrous (Fe²⁺) state. nrcresearchpress.comnih.gov Furthermore, CPHU serves as a substrate for the pseudoperoxidase activity of lipoxygenase, where it stimulates the degradation of lipid hydroperoxides. nrcresearchpress.comnih.gov This interaction involves a one-electron oxidation of CPHU, likely forming a nitroxide radical. nih.govnrcresearchpress.comnih.gov

The kinetic parameters for the interaction of CPHU with soybean lipoxygenase-1 have been determined:

Kinetic Parameters of CPHU with Soybean Lipoxygenase-1

SubstrateApparent Km (μM)Reference
N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea (CPHU)14 nrcresearchpress.comnih.gov
13-hydroperoxy-9,11-octadecadienoic acid (13-HpODE)15 nrcresearchpress.comnih.gov

These findings suggest that hydroxylamine derivatives containing a 3-chlorophenyl group can effectively interact with the active site of lipoxygenases, modulating their catalytic activity.

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that are crucial for the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. researchgate.net Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. researchgate.net

While direct data on this compound is not available, a study on related anilide derivatives has shown that the 3-chlorophenyl group is a favorable feature for MAO inhibition. Specifically, the compound (2E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide was identified as a potent, reversible, and selective inhibitor of MAO-B. Further derivatization led to even more potent inhibitors.

The inhibitory activity of these compounds against human MAO-A and MAO-B is summarized in the table below:

Inhibition of Human Monoamine Oxidase by 3-Chlorophenyl-Containing Anilides

CompoundMAO-A IC50 (μM)MAO-B IC50 (μM)MAO-B Ki (μM)Inhibition Type (MAO-B)Reference
(2E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide>100.53-Reversible
(2E)-N-(3-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide>100.032-Reversible

These results indicate that the 3-chlorophenyl structural motif can be incorporated into molecules that selectively and potently inhibit MAO-B in a competitive manner. This suggests that this compound could also potentially act as an inhibitor of MAO, although its specific activity and selectivity would need to be experimentally determined.

Inhibition of Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. mdpi.com These enzymes are crucial for a variety of physiological processes, including pH regulation, respiration, and electrolyte secretion. mdpi.com Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. nih.gov

The primary classes of CA inhibitors include compounds with a zinc-binding group, such as sulfonamides, which coordinate directly to the catalytic zinc ion in the active site. mdpi.comnih.gov Another class of inhibitors, including phenols and their derivatives, functions by anchoring to the zinc-coordinated water molecule, thereby blocking the enzyme's active site. mdpi.com

Mechanism-Based Inhibition of Indoleamine 2,3-Dioxygenase-1 (IDO1)

Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. nih.govnih.govfrontiersin.org By depleting local tryptophan concentrations, IDO1 plays a significant role in mediating immune tolerance, and its expression in tumors is a key mechanism of immune escape. nih.govfrontiersin.org Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy. nih.govbrynmawr.edu

O-Arylhydroxylamines have been identified as a class of mechanism-based inhibitors of IDO1. nih.govbrynmawr.edu The proposed mechanism of action involves the hydroxylamine moiety binding directly to the heme iron within the enzyme's active site. brynmawr.edunih.gov This interaction is thought to mimic the proposed heme-iron bound alkylperoxy transition state that occurs during the natural catalytic cycle of the enzyme. nih.gov

Research has shown that halogen substitutions on the aryl ring of these hydroxylamine derivatives can significantly influence their inhibitory potency. nih.govbrynmawr.edu Specifically, compounds with bromo and chloro substituents on the aromatic rings have been found to be among the most potent IDO1 inhibitors in this class, with activities often in the low micromolar range. nih.gov The presence and position of these halogens are critical for optimizing the interaction within the hydrophobic pockets of the IDO1 active site. nih.govnih.gov

Utility as Biochemical Research Probes and Tools for Pathway Elucidation

Biochemical probes are small molecules used to study and manipulate biological systems, such as cells or organisms, by binding to a specific biological target. opentargets.org These tools are essential for identifying new therapeutic targets, validating enzyme function, and elucidating complex biochemical pathways. opentargets.orgupenn.edu

The hydroxylamine functional group, due to its reactivity, is a valuable component in the design of such probes. rsc.orgsmolecule.com For instance, hydroxylamine-derived reagents can be used for the chemoselective derivatization and detection of various functional groups and have been employed in the development of fluorescent sensors. rsc.org N-arylhydroxylamines, in particular, have been utilized in the synthesis of novel molecular wires for the covalent immobilization of proteins in biosensors. longwood.edu

However, while the general class of hydroxylamines has found utility in biochemical research, there is no specific information in the reviewed literature indicating that this compound has been developed or utilized as a biochemical research probe or a tool for pathway elucidation. uni.luontosight.ai

Structure-Activity Relationship (SAR) Studies in the Context of Enzymatic Modulation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govnih.govresearchgate.net For enzyme inhibitors, SAR studies guide the optimization of lead compounds to enhance potency and selectivity. bioline.org.brfrontiersin.orgnih.gov

In the context of O-arylhydroxylamine-based inhibitors of IDO1, SAR studies have underscored the critical role of substituents on the aromatic ring. nih.govbrynmawr.edu Research consistently demonstrates that halogenation of the phenyl ring is a key strategy for enhancing inhibitory potency. brynmawr.edubrynmawr.edu

Studies comparing various substituted arylhydroxylamines have shown a clear preference for bromo and chloro substituents for potent IDO1 inhibition. nih.gov For example, an analysis of diaryl hydroxylamines revealed that derivatives with chloro and bromo substitutions exhibited the highest potency against IDO1, with IC₅₀ values in the 1–4 μM range. nih.gov In contrast, derivatives with methoxy (B1213986) or hydroxy groups were found to be significantly less potent. nih.gov This suggests that the electronic properties and size of the halogen atom are crucial for optimal binding in the active site. The position of the substituent on the phenyl ring is also a critical determinant of activity. nih.gov

Table 1: IDO1 Inhibition by Substituted Diaryl Hydroxylamines This table presents data on various substituted diaryl hydroxylamines to illustrate the structure-activity relationship, as specific data for this compound was not available in the cited sources. Data is sourced from studies on diaryl hydroxylamines. nih.gov

Compound DerivativeSubstituent(s)IDO1 IC₅₀ (μM)
Halogenated
Compound 14-Br, 4'-Br2.5
Compound 24-Cl, 4'-Cl1.1
Compound 73-Cl, 3'-Cl1.8
Other Substituents
Compound 204-OCH₃, 4'-OCH₃23
Compound 234-OH, 4'-OH>50 (85% inhib. at 50µM)
Compound 253-OH, 3'-OH>50 (18% inhib. at 50µM)

These findings highlight that hydrophobic interactions involving the chloro-substituent are beneficial for potent IDO1 inhibition. semanticscholar.org The collective SAR data strongly supports that this compound fits the structural profile of a potentially effective IDO1 inhibitor, driven by the favorable properties conferred by the chloro-substituent on the aryl ring. nih.govbrynmawr.edu

Q & A

Q. What are the optimal methods for synthesizing O-(3-chlorophenyl)hydroxylamine in the laboratory?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3-chlorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) under inert conditions yields the target compound. Purification via recrystallization from ethanol or methanol is recommended to achieve high purity. This method aligns with protocols used for structurally similar compounds like O-(4-chlorobenzyl)hydroxylamine hydrochloride . Alternative routes may employ hydroxylamine derivatives and aryl halides under controlled pH and temperature to optimize yield .

Q. How should this compound be purified and characterized post-synthesis?

Post-synthesis purification often involves recrystallization using polar aprotic solvents (e.g., ethanol) to remove unreacted starting materials. Characterization requires a combination of analytical techniques:

  • NMR spectroscopy (1H and 13C) to confirm the substitution pattern and hydroxylamine moiety.
  • Mass spectrometry (ESI-MS or EI-MS) to verify molecular weight and fragmentation patterns.
  • Elemental analysis to validate purity. These methods are standard for hydroxylamine derivatives, as demonstrated in studies on O-(3,5-dimethylbenzyl)hydroxylamine hydrochloride .

Q. What are the key stability considerations for storing this compound?

The compound is sensitive to moisture and oxidation. Store under inert gas (e.g., argon) in airtight containers at 2–8°C. Stability tests on analogous compounds (e.g., O-(4-fluorophenyl)hydroxylamine hydrochloride) show decomposition rates increase above 25°C, necessitating refrigeration . Periodic HPLC analysis is advised to monitor purity over time.

Advanced Research Questions

Q. How does the substitution pattern (e.g., 3-chloro vs. 4-chloro) affect the reactivity of arylhydroxylamines in nucleophilic reactions?

The chloro substituent’s position influences electronic and steric effects. A 3-chloro group creates a meta-directing, electron-withdrawing effect, reducing nucleophilicity at the hydroxylamine oxygen compared to para-substituted analogs. Computational studies on similar systems (e.g., O-benzylhydroxylamine derivatives) reveal that meta-substitution lowers charge density on the reactive oxygen, altering reaction kinetics and product distribution in acylation or alkylation reactions . Experimental validation via Hammett plots or DFT calculations is recommended to quantify these effects.

Q. What mechanisms underlie the cytotoxic activity of this compound against cancer cell lines?

Cytotoxicity may arise from apoptosis induction via mitochondrial pathway activation or reactive oxygen species (ROS) generation. Studies on O-(4-chlorobenzyl)hydroxylamine show IC₅₀ values of ~0.65 µM in MCF-7 cells, linked to caspase-3/7 activation . For the 3-chloro analog, comparative assays (e.g., Annexin V staining and ROS detection) are essential to confirm mechanism parity. Structural variations may alter binding to targets like IDO1, a key enzyme in tumor immune evasion .

Q. How can conflicting data on reaction pathways (e.g., O-acylation vs. N-acylation) be resolved through computational and experimental methods?

Contradictory mechanistic predictions (e.g., favored O-acylation in experiments vs. N-acylation in simulations) require multi-faceted validation:

  • Kinetic isotope effects (KIE) to probe transition states.
  • Isotopic labeling (e.g., 15N-hydroxylamine) paired with mass spectrometry to track acylation sites.
  • DFT calculations to compare activation barriers for competing pathways. For example, dual bifunctional catalysis mechanisms in hydroxylamine reactions with phenyl acetate were resolved by identifying transition states with lower ΔG‡ values for O-acylation (17.4 kcal/mol vs. 18.6 kcal/mol for N-acylation) .

Q. What strategies mitigate challenges in studying this compound’s interactions with biological macromolecules?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins like IDO1 or cytochrome P450 enzymes. Fluorinated analogs (e.g., O-(2-fluorophenyl)hydroxylamine) show enhanced binding due to fluorine’s electronegativity, suggesting similar strategies for improving target engagement . Synchrotron-based X-ray crystallography can resolve binding modes at atomic resolution, as seen in studies on hydroxylamine-enzyme complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.